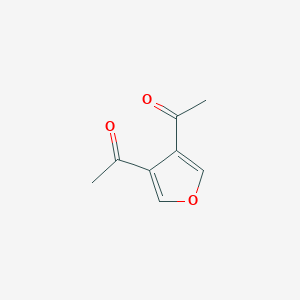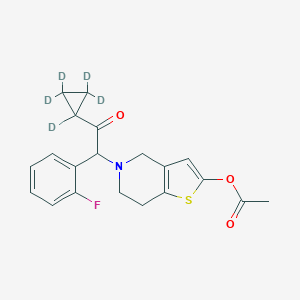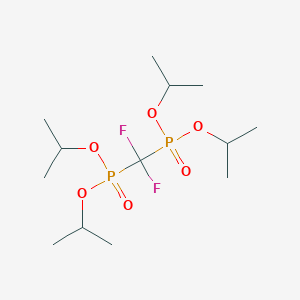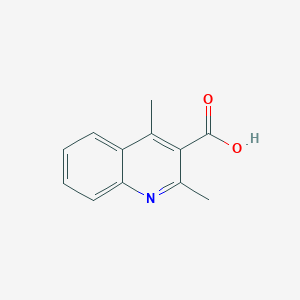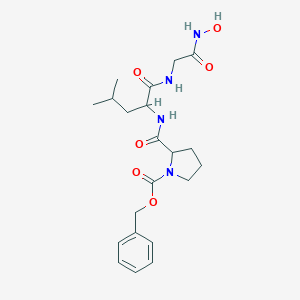
N-カルボベンゾキシ-プロリル-ロイシル-グリシン (N-ヒドロキシ)アミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is a synthetic compound that belongs to the class of peptide derivatives. This compound is characterized by the presence of a carbobenzyloxy group, which serves as a protecting group for the amino acid residues. The compound is often used in peptide synthesis and has applications in various fields of scientific research.
科学的研究の応用
N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of peptide-based materials and as a reagent in chemical synthesis.
作用機序
Target of Action
The primary target of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide, also known as benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate, is prolidase . Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue .
Mode of Action
This compound acts as a potent inhibitor of prolidase . By binding to the active site of the enzyme, it prevents the enzyme from cleaving its substrate dipeptides, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of prolidase affects the metabolism of proline-containing dipeptides . This can have downstream effects on various biochemical pathways, particularly those involving the recycling of proline for protein synthesis .
Result of Action
The inhibition of prolidase by this compound can result in the accumulation of proline-containing dipeptides . This could potentially disrupt normal cellular processes that depend on the recycling of proline .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in methanol is almost transparent , suggesting that its solubility could be affected by the solvent environment. Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition for optimal stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide typically involves the stepwise coupling of protected amino acids The process begins with the protection of the amino group of proline using a carbobenzyloxy group This is followed by the coupling of proline with leucine and glycine, each protected by appropriate groups to prevent unwanted side reactions
Industrial Production Methods
Industrial production of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids. The use of high-purity reagents and solvents ensures the production of the compound with high yield and purity.
化学反応の分析
Types of Reactions
N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
類似化合物との比較
Similar Compounds
N-carbobenzyloxy-prolyl-leucyl-glycine: Lacks the N-hydroxy group but shares similar structural features.
N-carbobenzyloxy-prolyl-leucyl-alanine: Contains alanine instead of glycine.
N-carbobenzyloxy-prolyl-leucyl-serine: Contains serine instead of glycine.
Uniqueness
N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is unique due to the presence of the N-hydroxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with specific molecular targets.
特性
IUPAC Name |
benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O6/c1-14(2)11-16(19(27)22-12-18(26)24-30)23-20(28)17-9-6-10-25(17)21(29)31-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,30H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGFLHRPYCTXGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340097 |
Source


|
| Record name | Z-Pro-Leu-Gly hydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103145-74-0 |
Source


|
| Record name | Z-Pro-Leu-Gly hydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
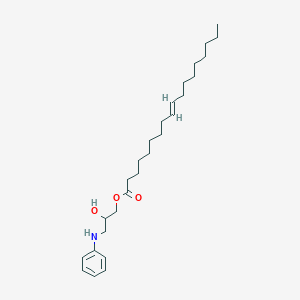
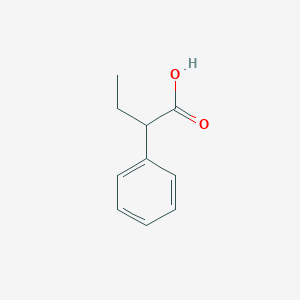
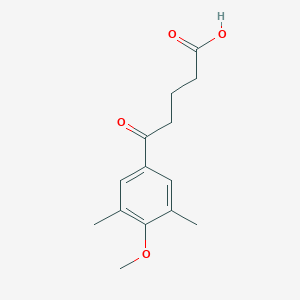
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)
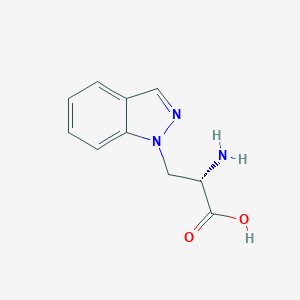
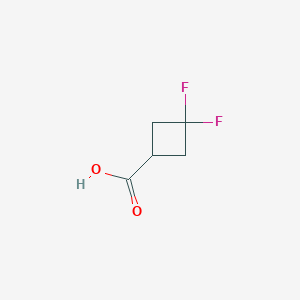
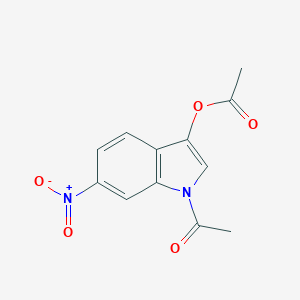
![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)


